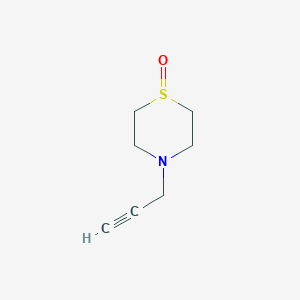

4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide

Beschreibung

Contextualization within Organosulfur Heterocycle Chemistry, with Specific Reference to Thiomorpholine (B91149) and its Oxidized Derivatives

Organosulfur compounds, organic molecules containing sulfur, are integral to both biological systems and chemical synthesis. wikipedia.org They are found in essential amino acids like cysteine and methionine, as well as in numerous pharmaceuticals, including penicillin and sulfa drugs. wikipedia.org Within this broad class, sulfur-containing heterocycles—cyclic compounds with at least one sulfur atom in the ring—are particularly important due to their diverse biological activities and applications. researchgate.net

Thiomorpholine is a six-membered saturated heterocycle that can be viewed as an analog of morpholine (B109124) where the oxygen atom is replaced by sulfur. wikipedia.orgjchemrev.com This structural change imparts distinct chemical properties. Thiomorpholine and its derivatives are utilized in medicinal chemistry and have been investigated for a range of biological activities, including antioxidant and hypolipidemic effects. researchgate.netjchemrev.com

The chemical reactivity and physical properties of the thiomorpholine ring can be significantly modulated by oxidizing the sulfur atom. ontosight.ai This leads to two common oxidized derivatives: thiomorpholine 1-oxide (a sulfoxide) and thiomorpholine 1,1-dioxide (a sulfone).

Thiomorpholine 1-oxide : This compound contains a sulfoxide (B87167) group, where the sulfur atom is bonded to one oxygen atom. ontosight.ai The presence of the sulfoxide introduces a stereocenter at the sulfur atom, making the molecule chiral. This feature is crucial in asymmetric synthesis and in designing molecules that interact with specific biological targets. The sulfoxide group is also polar, which can increase the water solubility of the molecule compared to the parent thiomorpholine. mdpi.com

Thiomorpholine 1,1-dioxide : In this derivative, the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. ontosight.ai The sulfone group is highly polar and significantly alters the geometry and electronic properties of the ring. Thiomorpholine 1,1-dioxides are often chemically stable and are used as building blocks in the synthesis of more complex molecules.

| Property | Thiomorpholine | Thiomorpholine 1-oxide | Thiomorpholine 1,1-dioxide |

| Sulfur Oxidation State | Sulfide (B99878) | Sulfoxide | Sulfone |

| Key Functional Group | -S- | -S(O)- | -S(O)₂- |

| Chirality at Sulfur | No | Yes | No |

| General Polarity | Moderate | High | Very High |

Significance of Propargyl-Substituted Thiomorpholine 1-oxide Architectures in Synthetic and Mechanistic Studies

The attachment of a propargyl group (prop-2-yn-1-yl) to the nitrogen atom of the thiomorpholine 1-oxide ring introduces a highly versatile functional "handle." The propargyl group is characterized by a terminal alkyne, a three-carbon chain with a carbon-carbon triple bond. This moiety is a cornerstone of modern synthetic chemistry for several reasons. nih.gov

Alkynes are precursors to a vast array of other functional groups and can participate in numerous chemical transformations, including addition reactions and metal-catalyzed cross-couplings. mdpi.com Most notably, terminal alkynes are key participants in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole ring, linking the alkyne-containing molecule to another molecule bearing an azide (B81097) group.

The combination of the propargyl group with the thiomorpholine 1-oxide scaffold in 4-(Prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide creates a bifunctional building block with significant potential. This architecture allows for:

Molecular Elaboration : The terminal alkyne can be used to conjugate the thiomorpholine 1-oxide moiety to larger and more complex structures, including polymers, biomolecules, or other pharmacologically active scaffolds.

Introduction of Specific Properties : The thiomorpholine 1-oxide core imparts specific physicochemical properties, such as increased polarity and a defined three-dimensional shape, which can be beneficial in drug design and materials science. mdpi.com

Mechanistic Probes : Such compounds can be used in mechanistic studies to explore reaction pathways or to act as probes in biological systems, where the alkyne allows for subsequent tagging and visualization.

While specific research on 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is not extensively documented, the closely related sulfone, 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, is recognized as a valuable heterocyclic building block, particularly for its use in conjugation and click chemistry. The principles of its synthetic utility can be largely extended to the 1-oxide derivative, with the added dimension of chirality at the sulfur center.

| Feature | Moiety | Synthetic Significance |

| Terminal Alkyne | Propargyl Group | Enables click chemistry, C-C bond formation, and functional group transformations. nih.govmdpi.com |

| Chiral Sulfoxide | Thiomorpholine 1-oxide | Introduces stereochemistry, influences molecular conformation, and increases polarity. ontosight.aimdpi.com |

| Heterocyclic Core | Thiomorpholine | Provides a stable, non-aromatic scaffold with potential biological relevance. researchgate.net |

Current Research Trajectories and Academic Objectives for Compounds Exhibiting Thiomorpholine 1-oxide and Alkyne Moieties

Current research involving molecules that feature both a thiomorpholine 1-oxide ring and an alkyne moiety, such as this compound, is directed toward several innovative fields. The academic objectives are focused on leveraging the unique combination of properties conferred by these functional groups.

Medicinal Chemistry and Drug Discovery : Thiomorpholine derivatives have been explored for a wide range of biological activities. researchgate.netjchemrev.com The incorporation of a propargyl group provides a direct route to create novel drug conjugates or to use techniques like Activity-Based Protein Profiling (ABPP), where the alkyne acts as a reporter tag for identifying biological targets. Research aims to synthesize libraries of these compounds to explore structure-activity relationships (SAR) for various therapeutic areas.

Materials Science and Polymer Chemistry : There is growing interest in "smart" polymers that respond to external stimuli like pH or temperature. mdpi.com Polymers containing thiomorpholine oxide units have been shown to exhibit such responsive behaviors, making them attractive for biological applications like drug delivery systems. The alkyne functionality on a monomer like this compound would allow for its incorporation into polymers through polymerization or its grafting onto surfaces and nanoparticles via click reactions.

Development of Synthetic Methodologies : A key academic objective is the development of efficient and stereoselective methods to synthesize these bifunctional molecules. This includes methods for the asymmetric oxidation of the sulfur atom to control the stereochemistry of the sulfoxide, which can be critical for biological activity.

Eigenschaften

Molekularformel |

C7H11NOS |

|---|---|

Molekulargewicht |

157.24 g/mol |

IUPAC-Name |

4-prop-2-ynyl-1,4-thiazinane 1-oxide |

InChI |

InChI=1S/C7H11NOS/c1-2-3-8-4-6-10(9)7-5-8/h1H,3-7H2 |

InChI-Schlüssel |

MNPCPRODRLJMKO-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCN1CCS(=O)CC1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 4 Prop 2 Yn 1 Yl Thiomorpholine 1 Oxide

Precursor Synthesis and Strategic Functionalization for Thiomorpholine (B91149) Derivatives

The assembly of the thiomorpholine scaffold and its subsequent N-alkylation and S-oxidation are foundational steps in the synthesis of 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide. These processes involve the careful selection of reagents and reaction conditions to ensure high yields and purity of the intermediates.

The thiomorpholine core can be synthesized through various routes, often starting from simple, commercially available chemicals. One common method involves the transformation of diethanolamine. This process typically includes the generation of an amino-mustard species, which then undergoes cyclization with a sulfur source like sodium sulfide (B99878) to form the thiomorpholine ring. nih.govorganic-chemistry.org Another approach starts with the reaction of 2-mercaptoethanol (B42355) with aziridine, which is then converted to 2-(2-chloroethylthio)ethylamine hydrochloride and cyclized with a base such as triethylamine. nih.gov A more recent development utilizes a telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride in a continuous flow system, followed by a base-mediated cyclization to yield thiomorpholine. nih.gov This latter method has demonstrated robustness and scalability. nih.gov

| Starting Materials | Key Reagents | Product | Reference |

| Diethanolamine | Thionyl chloride, Sodium sulfide | Thiomorpholine | nih.govorganic-chemistry.org |

| 2-Mercaptoethanol, Aziridine | - | Thiomorpholine | nih.gov |

| Cysteamine hydrochloride, Vinyl chloride | 9-fluorenone (photocatalyst), Base | Thiomorpholine | nih.gov |

Once the thiomorpholine building block is obtained, the propargyl group is introduced at the nitrogen atom through an N-alkylation reaction. A standard and effective method for this transformation is the reaction of thiomorpholine with propargyl bromide. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid generated. The choice of solvent can influence the reaction efficiency, with polar apathetic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) being commonly employed. mdpi.com The reaction generally proceeds under reflux conditions to afford 4-(prop-2-yn-1-yl)thiomorpholine in good yields. Alternative, greener approaches may utilize propargyl alcohol under acidic conditions, catalyzed by an acid like p-toluenesulfonic acid (PTSA), which avoids the use of hazardous propargyl halides.

| Reactants | Base | Solvent | Conditions | Yield | Reference |

| Thiomorpholine, Propargyl bromide | K₂CO₃ | THF | Reflux, 12-24h | 60-75% | |

| Thiomorpholine, Propargyl bromide | - | Dichloroethane | 40°C, IR lamp, 7-10 min | 63% |

The final step in the synthesis of the racemic target compound is the selective oxidation of the sulfide in the thiomorpholine ring to a sulfoxide (B87167). Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation due to its relative ease of handling and high reactivity. rsc.orgmasterorganicchemistry.comorganic-chemistry.org The oxidation of sulfides with m-CPBA is generally regioselective, targeting the sulfur atom. organic-chemistry.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) at controlled temperatures. rochester.edu To favor the formation of the sulfoxide over the sulfone, the stoichiometry of m-CPBA is carefully controlled, often using slightly more than one equivalent of the oxidizing agent. The reaction temperature is also a critical parameter; lower temperatures, often around 0°C, help to prevent over-oxidation to the corresponding sulfone. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the desired sulfoxide is the major product.

| Substrate | Oxidizing Agent | Solvent | Conditions | Product |

| 4-(Prop-2-yn-1-yl)thiomorpholine | m-CPBA (1.0-1.2 equiv.) | Dichloromethane | 0°C to room temp. | 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide |

Enantioselective and Diastereoselective Synthesis of this compound

Achieving an enantiomerically pure form of this compound requires the use of asymmetric synthesis techniques. The stereogenic center in this molecule is the sulfur atom of the sulfoxide group. The main strategies to achieve this involve either the use of a chiral auxiliary to direct the stereochemistry of the oxidation or the application of a chiral catalyst to effect an enantioselective oxidation.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of sulfoxide synthesis, a chiral auxiliary can be attached to the molecule, often at the nitrogen atom, to create a diastereomeric intermediate. The steric and electronic properties of the chiral auxiliary then direct the incoming oxidizing agent to one of the two lone pairs of electrons on the sulfur atom, leading to the preferential formation of one diastereomer of the sulfoxide. After the oxidation step, the chiral auxiliary is removed to yield the enantiomerically enriched sulfoxide. While this method can be highly effective, it requires additional synthetic steps for the attachment and removal of the auxiliary. wikipedia.org For thiomorpholine derivatives, a chiral group could potentially be introduced at the nitrogen, which would then direct the stereoselective oxidation of the sulfide.

Asymmetric catalytic oxidation represents a more atom-economical approach to enantiopure sulfoxides. beilstein-journals.org This method employs a chiral catalyst, typically a metal complex with a chiral ligand, to selectively catalyze the oxidation of one enantiotopic face of the sulfide. acs.org Various metal-based catalysts, such as those derived from titanium, vanadium, and manganese, in combination with chiral ligands like diethyl tartrate (DET), BINOL derivatives, or salen ligands, have been successfully used for the asymmetric oxidation of sulfides. acs.org The choice of metal, ligand, and oxidant (often a peroxide like hydrogen peroxide or tert-butyl hydroperoxide) is crucial for achieving high enantioselectivity. acs.org These catalytic systems can provide access to chiral sulfoxides in high enantiomeric excess (ee) and are often preferred for their efficiency and the ability to use only a substoichiometric amount of the chiral source. beilstein-journals.org The application of such a catalytic system to 4-(prop-2-yn-1-yl)thiomorpholine would be a direct and efficient route to the desired enantiopure sulfoxide.

| Catalyst System | Chiral Ligand | Oxidant | Potential Application |

| Ti(OiPr)₄ | Diethyl Tartrate (DET) | t-BuOOH | Asymmetric oxidation of sulfides |

| Vanadium Complexes | Chiral Schiff Bases | H₂O₂ | Enantioselective sulfoxidation |

| Manganese Complexes | Salen Ligands | H₂O₂ | Catalytic asymmetric sulfoxidation |

Chemoenzymatic Approaches to Chiral Sulfoxides

The synthesis of enantiomerically pure sulfoxides is of significant interest due to their application as chiral auxiliaries and their presence in pharmacologically active molecules. wiley-vch.de Chemoenzymatic methods, which combine the selectivity of biological catalysts with traditional chemical synthesis, offer powerful pathways to chiral sulfoxides like the individual enantiomers of this compound. nih.gov These approaches primarily fall into two categories: the asymmetric oxidation of a prochiral sulfide and the kinetic resolution of a racemic sulfoxide. frontiersin.org

Asymmetric Oxidation: This is a direct approach where the prochiral sulfide, 4-(prop-2-yn-1-yl)thiomorpholine, is selectively oxidized to a single enantiomer of the sulfoxide. wiley-vch.de This transformation is often accomplished using enzymes such as monooxygenases or peroxidases. acsgcipr.org Baeyer–Villiger monooxygenases (BVMOs) are particularly effective, capable of catalyzing sulfide oxidation with high enantioselectivity using molecular oxygen as a green oxidant. acsgcipr.orgrsc.org The application of engineered and isolated enzymes has overcome earlier limitations of whole-cell biocatalysis, such as low productivity, making BVMOs suitable for larger-scale processes. acsgcipr.org For instance, mutant libraries of BVMOs have been successfully employed in the synthesis of chiral drugs like (R)-lansoprazole, achieving high yields and enantiomeric excess (>99% ee), demonstrating the potential of this strategy for producing chiral N-propargyl thiomorpholine 1-oxides. rsc.org

Kinetic Resolution: This method involves the selective transformation of one enantiomer within a racemic mixture of this compound, allowing the other enantiomer to be isolated in high enantiopurity. frontiersin.org Reductive enzymes are commonly used for this purpose. nih.gov The two main classes of enzymes employed are methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases. nih.govalmacgroup.com

Methionine Sulfoxide Reductase A (MsrA): These enzymes typically show selectivity for reducing (S)-sulfoxides back to the corresponding sulfide. This process enriches the reaction mixture with the unreacted (R)-sulfoxide. almacgroup.com

Methionine Sulfoxide Reductase B (MsrB): Conversely, MsrB enzymes often exhibit the opposite stereoselectivity, reducing (R)-sulfoxides and thus allowing for the isolation of the (S)-sulfoxide enantiomer. almacgroup.comrsc.org

A more advanced strategy is chemoenzymatic deracemization , which can theoretically convert 100% of a racemic mixture into a single enantiomer. nih.govfrontiersin.org This process combines the highly enantioselective reduction of one sulfoxide enantiomer by an enzyme (e.g., MsrA) with a non-selective chemical re-oxidation of the resulting sulfide back to the racemic sulfoxide. frontiersin.org When conducted in a biphasic system, this cycle progressively enriches one enantiomer, providing a practical route to enantiomerically pure sulfoxides. nih.gov

| Strategy | Enzyme Class | Typical Substrate/Product | Key Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Prochiral sulfide → (R)- or (S)-sulfoxide | Direct synthesis, high enantioselectivity, uses O₂ as oxidant. | acsgcipr.orgrsc.org |

| Kinetic Resolution | Methionine Sulfoxide Reductase A (MsrA) | (S)-sulfoxide → sulfide (leaves R-sulfoxide) | High enantioselectivity for isolating (R)-sulfoxides. | nih.govalmacgroup.com |

| Methionine Sulfoxide Reductase B (MsrB) | (R)-sulfoxide → sulfide (leaves S-sulfoxide) | Complementary selectivity for producing (S)-sulfoxides. | almacgroup.comrsc.org | |

| Deracemization | MsrA + Chemical Oxidant | Racemic sulfoxide → Single enantiomer | Potential for >50% yield, converts entire racemate. | nih.govfrontiersin.org |

Process Optimization and Scalability Considerations in the Synthesis of N-Propargyl Thiomorpholine 1-oxides

Transitioning the synthesis of this compound and related compounds from laboratory-scale to industrial production requires careful process optimization and consideration of scalability. The primary goal is to develop a safe, efficient, and cost-effective process that consistently delivers the product with high purity and yield.

Key parameters for optimization include the choice of oxidant, catalyst, and reaction conditions. The oxidation of the parent sulfide is prone to over-oxidation, forming the corresponding sulfone as a major byproduct. nih.gov Therefore, selecting a mild and highly selective oxidant is critical. While traditional reagents are effective, modern processes favor greener oxidants like hydrogen peroxide or molecular oxygen, often paired with a catalyst to enhance selectivity and reaction rates. nih.govacs.org For example, a practical gram-scale synthesis of various sulfoxides has been demonstrated using a simple iron nitrate (B79036) (Fe(NO₃)₃·9H₂O) catalyst with oxygen as the terminal oxidant under mild conditions (50 °C). acs.org Such protocols offer a robust starting point for scaling the production of N-propargyl thiomorpholine 1-oxides.

For large-scale manufacturing, continuous flow chemistry presents significant advantages over traditional batch processing. researchgate.net Flow reactors offer superior control over reaction parameters such as temperature and pressure, which is crucial for managing potentially exothermic oxidation reactions and ensuring safety. researchgate.net The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, often leading to shorter reaction times, improved yields, and higher selectivity. researchgate.net Furthermore, scalability in a flow system can be achieved by extending the operation time or by "scaling out" (using multiple reactors in parallel), which is often more manageable and safer than increasing the size of a large batch reactor.

| Parameter | Objective | Approach/Example | Benefit for Scalability |

|---|---|---|---|

| Oxidant Selection | Maximize selectivity, minimize over-oxidation to sulfone. | Use of H₂O₂ or O₂ with a catalyst (e.g., Fe(NO₃)₃). | Improved safety, lower cost, reduced waste. |

| Catalysis | Increase reaction rate and selectivity under mild conditions. | Transition-metal catalysts or organocatalysts. | Lower energy input, higher throughput. |

| Reaction Technology | Ensure safety, consistency, and high throughput. | Transition from batch to continuous flow processing. | Enhanced safety, better process control, easier scale-up. |

| Purification | Minimize reliance on chromatography. | Develop processes yielding high-purity product via crystallization or extraction. | Reduced solvent waste, lower operational costs. |

Principles of Green and Sustainable Synthesis Applied to this compound

The synthesis of this compound can be designed and refined according to the principles of green chemistry to minimize its environmental impact. almacgroup.com This involves a holistic approach to the entire synthetic process, from starting materials to final product isolation. numberanalytics.com

Applying the 12 Principles of Green Chemistry to the synthesis provides a clear framework for creating a more sustainable process:

Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. The direct oxidation of 4-(prop-2-yn-1-yl)thiomorpholine to its sulfoxide is inherently atom-economical, especially when using oxidants like hydrogen peroxide (H₂O₂) or oxygen (O₂), which yield water as the only byproduct. researchgate.netnumberanalytics.com

Use of Safer Chemicals and Solvents: This principle advocates for replacing hazardous substances. For sulfoxidation, this means avoiding toxic heavy-metal oxidants in favor of benign alternatives. nih.gov Furthermore, conventional volatile organic solvents can be replaced with greener options such as water, ethanol, or novel media like deep eutectic solvents (DESs). researchgate.netnumberanalytics.com The use of N-fluorobenzenesulfonimide (NFSI) as an oxidant with water serving as both the solvent and the oxygen source is an excellent example of this principle in action. rsc.org

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. This can be achieved by using catalysts that enable reactions to proceed at ambient temperatures. numberanalytics.com Alternative energy sources like microwave irradiation or visible-light photocatalysis can also offer more efficient energy transfer compared to conventional heating, leading to shorter reaction times and reduced energy use. researchgate.netrasayanjournal.co.in

Catalysis: The use of catalytic (both chemical and biological) rather than stoichiometric reagents is a cornerstone of green chemistry. numberanalytics.com Catalysts reduce waste because they are used in small amounts and can, in principle, be recycled and reused. Biocatalysis, as discussed in section 2.2.3, represents an ideal green catalytic approach, offering high selectivity under very mild aqueous conditions. acsgcipr.org

| Green Chemistry Principle | Application to Synthesis of this compound | Example | Reference |

|---|---|---|---|

| Atom Economy | Use oxidants that incorporate the oxygen atom efficiently. | Oxidation with H₂O₂ (byproduct is H₂O). | nih.gov |

| Safer Solvents | Replace hazardous organic solvents with environmentally benign alternatives. | Performing the oxidation in water or ethanol. | researchgate.netnumberanalytics.com |

| Design for Energy Efficiency | Utilize methods that reduce energy consumption. | Visible-light photocatalysis at room temperature. | researchgate.net |

| Catalysis | Employ catalysts to improve efficiency and reduce waste. | Enzymatic oxidation using a Baeyer-Villiger monooxygenase. | acsgcipr.org |

| Less Hazardous Synthesis | Avoid toxic reagents and byproducts. | Transition-metal-free oxidation systems. | nih.govorganic-chemistry.org |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 Prop 2 Yn 1 Yl Thiomorpholine 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis.

Elucidation via 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).

No published 1D (¹H, ¹³C) or 2D NMR data (COSY, HSQC, HMBC, NOESY) for 4-(Prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide could be retrieved from the available scientific literature. Such data would be essential for the complete assignment of proton and carbon signals and for establishing through-bond and through-space correlations to define the molecule's conformation.

Analysis of Stereoelectronic Effects on Chemical Shifts and Coupling Constants.

A detailed analysis of stereoelectronic effects on the chemical shifts and coupling constants of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide cannot be performed without the foundational NMR data. These effects are critical for understanding the influence of the sulfoxide (B87167) group's orientation on the electronic environment of the thiomorpholine (B91149) ring.

Chiroptical Spectroscopy for Absolute Configuration Assignment of the Sulfoxide Stereocenter.

Electronic Circular Dichroism (ECD) Spectroscopy.

No experimental or theoretical ECD spectra for this compound are available in the public domain. ECD spectroscopy is a primary method for determining the absolute configuration of chiral molecules, including sulfoxides.

Vibrational Circular Dichroism (VCD) Spectroscopy.

There is no available VCD spectroscopic data for this compound. VCD provides detailed information about the stereochemical structure of chiral molecules in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and S=O Moiety Confirmation.

No specific Infrared (IR) or Raman spectra for this compound have been found in published literature. This data would be necessary to confirm the presence of the propargyl group and the sulfoxide (S=O) moiety through their characteristic vibrational frequencies.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule and its packing within the crystal lattice.

Analysis of Conformational Preferences and Torsional Angles within the Thiomorpholine Ring.

The conformation of the thiomorpholine ring is a critical aspect of its structure, influencing its chemical reactivity and biological activity. The chair conformation is the most energetically favorable arrangement for six-membered rings, as it minimizes both angular and torsional strain. mdpi.com

The torsional angles within the ring describe the rotational orientation of adjacent bonds and are key indicators of the ring's puckering. In a perfect chair conformation, the torsional angles would alternate in sign and have a magnitude of approximately 60°. However, the presence of substituents on the ring can lead to distortions from this idealized geometry.

Based on data from analogous structures, the torsional angles for the thiomorpholine ring in this compound are expected to be in the ranges presented in the table below. These values are representative and serve to illustrate the expected chair conformation.

| Atoms | Torsional Angle (°) |

|---|---|

| C6-S1-C2-C3 | -55 to -65 |

| S1-C2-C3-N4 | 50 to 60 |

| C2-C3-N4-C5 | -50 to -60 |

| C3-N4-C5-C6 | 55 to 65 |

| N4-C5-C6-S1 | -55 to -65 |

| C5-C6-S1-C2 | 50 to 60 |

The position of the prop-2-yn-1-yl group on the nitrogen atom can be either axial or equatorial. The energetic preference for one over the other is influenced by steric interactions with the rest of the molecule.

Investigation of Crystal Packing and Non-Covalent Interactions.

In the solid state of this compound, several types of non-covalent interactions are expected to play a significant role. The sulfoxide group is a strong hydrogen bond acceptor, and it is likely that C-H···O hydrogen bonds would be a dominant feature in the crystal packing. mdpi.com The hydrogen atoms on the carbon atoms adjacent to the sulfoxide group and the acetylenic C-H group could act as hydrogen bond donors.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C-H (thiomorpholine ring) | O (sulfoxide) | 2.2 - 2.8 |

| Hydrogen Bond | C-H (alkyne) | O (sulfoxide) | 2.1 - 2.7 |

| van der Waals | - | - | Variable |

| C-H···π | C-H | C≡C (alkyne) | 2.5 - 3.0 |

The interplay of these non-covalent interactions will dictate the formation of specific supramolecular synthons, which are recurring structural motifs in the crystal lattice. For instance, centrosymmetric dimers linked by C-H···O hydrogen bonds are a common feature in the crystal structures of related compounds. mdpi.com

Theoretical and Computational Investigations of 4 Prop 2 Yn 1 Yl Thiomorpholine 1 Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfoxide (B87167) group and the nitrogen atom. The LUMO, conversely, would be distributed over areas that can accept electron density, which may include the antibonding orbitals of the sulfoxide and the propargyl group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are hypothetical values based on typical DFT calculations for similar organic sulfoxides and are presented for illustrative purposes.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the sulfoxide group due to its high electronegativity. The hydrogen atoms of the thiomorpholine (B91149) ring and the propargyl group would exhibit positive potentials. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and solvation.

Conformational Space Exploration and Energy Minimization of Thiomorpholine 1-oxide Ring Systems

The three-dimensional structure of a molecule is critical to its function and reactivity. The thiomorpholine 1-oxide ring is not planar and can adopt several conformations.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule. MM provides a static view of the most stable conformations, while MD simulates the movement of atoms over time, offering insights into the dynamic behavior of the molecule. For this compound, these simulations would reveal the preferred conformations of the thiomorpholine 1-oxide ring and the orientation of the N-propargyl substituent. Studies on similar thiomorpholine derivatives suggest that the ring predominantly adopts a chair conformation. researchgate.netmdpi.com

Table 2: Predicted Relative Energies of Thiomorpholine 1-oxide Ring Conformations

| Conformation | S=O Orientation | Relative Energy (kcal/mol) |

| Chair | Axial | 0.0 |

| Chair | Equatorial | 1.5 |

| Boat | - | > 5.0 |

Note: These are hypothetical values based on computational studies of similar six-membered heterocyclic rings and are for illustrative purposes.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can aid in the interpretation of experimental spectra.

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons adjacent to the nitrogen and sulfoxide groups would be expected to have distinct chemical shifts due to the inductive effects of these heteroatoms.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. researchgate.net These calculations can help in assigning the observed IR absorption bands to specific molecular vibrations. Key vibrational modes for this molecule would include the S=O stretch, C-H stretches of the alkyl and alkynyl groups, and the C≡C stretch of the propargyl group. The S=O stretching frequency is particularly sensitive to its environment and is typically observed in the 1000-1100 cm⁻¹ region for sulfoxides. researchgate.net

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (CH₂-S) | 2.8 - 3.2 ppm |

| ¹H NMR Chemical Shift (CH₂-N) | 2.5 - 2.9 ppm |

| ¹³C NMR Chemical Shift (C-S) | 45 - 55 ppm |

| ¹³C NMR Chemical Shift (C-N) | 50 - 60 ppm |

| IR Vibrational Frequency (S=O stretch) | 1040 - 1060 cm⁻¹ |

| IR Vibrational Frequency (C≡C stretch) | 2110 - 2140 cm⁻¹ |

Note: These are hypothetical ranges based on typical computational predictions for molecules containing similar functional groups and are for illustrative purposes.

Mechanistic Insights from Reaction Pathway Calculations and Transition State Analysis

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the reaction mechanisms of this compound. Detailed reaction pathway calculations, transition state analyses, and associated energy profiles for this particular compound have not been reported.

Computational chemistry offers powerful tools to elucidate reaction mechanisms, predict product formation, and understand the electronic and structural dynamics of molecules during chemical transformations. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to map potential energy surfaces, locate transition states, and calculate activation energies. Such studies would be invaluable for understanding the reactivity of the propargyl group and the sulfoxide moiety within the this compound structure.

Potential areas of theoretical investigation for this compound could include:

Cycloaddition Reactions: The propargyl group, containing a carbon-carbon triple bond, is a candidate for various cycloaddition reactions. Computational studies could model the transition states and reaction energetics for [3+2] cycloadditions with azides (Azide-Alkyne Cycloaddition) or other 1,3-dipoles, which are fundamental reactions in click chemistry. The influence of the thiomorpholine 1-oxide substituent on the reactivity and regioselectivity of such reactions would be a key area of inquiry.

Rearrangement Reactions: Propargyl sulfoxides are known to undergo sigmatropic rearrangements, such as the sumitomo-chem.co.jprsc.org-sigmatropic rearrangement, to form allene (B1206475) derivatives. Theoretical calculations could clarify the feasibility of such a pathway for this compound, determining the transition state geometry and the activation energy barrier for the reaction.

Oxidation and Reduction Reactions: The sulfoxide group itself is a site of potential chemical transformation. Computational models could investigate the mechanisms of further oxidation to the corresponding sulfone or reduction to the sulfide (B99878), providing insights into the stability and reactivity of the sulfur center.

While general mechanistic principles for sulfoxides and alkynes are well-established, the specific electronic and steric contributions of the thiomorpholine 1-oxide ring system to the reactivity of the appended propargyl group can only be elucidated through dedicated computational analysis. The generation of detailed data, such as that presented in the hypothetical tables below, would be contingent on future research in this area.

Hypothetical Data Tables from Future Computational Studies:

The following tables are illustrative examples of the type of data that could be generated from future theoretical investigations into the reactivity of this compound. It must be stressed that these are not real experimental or calculated data.

Table 1: Calculated Activation Energies (ΔG‡) for a Hypothetical [3+2] Cycloaddition Reaction.

| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) |

|---|---|---|

| Pathway A (Proximal) | TS1 | 22.5 |

Table 2: Key Geometric Parameters of a Hypothetical sumitomo-chem.co.jprsc.org-Sigmatropic Rearrangement Transition State.

| Parameter | Value |

|---|---|

| S-C Bond Length (Å) | 2.15 |

| C-C-C Angle (°) | 118.5 |

Without dedicated computational studies, any discussion on the specific mechanistic pathways and transition states for this compound remains speculative. The field awaits such research to provide a quantitative and detailed understanding of the chemical behavior of this molecule.

Chemical Reactivity, Transformation Pathways, and Derivatization Chemistry of 4 Prop 2 Yn 1 Yl Thiomorpholine 1 Oxide

Alkyne-Directed Reactions and Functionalization

The presence of a terminal alkyne moiety in 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide makes it a versatile substrate for a variety of addition and coupling reactions. This functional group is a cornerstone of "click chemistry" and a valuable handle for introducing molecular complexity.

The terminal alkyne is primed for 1,3-dipolar cycloaddition reactions with azides to form stable triazole rings. This transformation is widely employed in bioconjugation, materials science, and drug discovery.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction, often referred to as a "click" reaction, would involve the reaction of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide with an organic azide (B81097) in the presence of a copper(I) catalyst. The reaction is expected to exclusively yield the 1,4-disubstituted triazole product. The versatility of this reaction allows for the conjugation of the thiomorpholine (B91149) sulfoxide (B87167) moiety to a wide array of molecules, including biomolecules, polymers, and fluorescent tags, provided they bear an azide group.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): As a metal-free alternative to CuAAC, SPAAC is particularly valuable for applications in living systems where copper toxicity is a concern. In this case, the alkyne in this compound would react with a strained cyclooctyne (B158145) derivative that is activated by ring strain. While the terminal alkyne itself is not strained, it can readily react with a strained azide partner. This bioorthogonal reaction would enable the in vivo labeling and tracking of molecules conjugated with the thiomorpholine sulfoxide.

A hypothetical reaction scheme for the CuAAC of this compound with a generic azide is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) | 4-((1-(R)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1-oxide |

Beyond cycloadditions with azides, the alkyne group can undergo a range of other transformations to introduce diverse functionalities.

Hydrofunctionalization: The addition of H-X across the triple bond can lead to a variety of vinyl derivatives. For instance, hydrohalogenation (with HCl, HBr, HI) would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon of the alkyne. This would yield a vinyl halide.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would result in the formation of dihaloalkenes. The stereochemistry of the addition (syn or anti) can often be controlled by the reaction conditions. Further addition can lead to tetrahaloalkanes.

Other Cycloaddition Reactions: The alkyne can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with other dipoles like nitrile oxides or nitrones, to generate different five-membered heterocyclic rings. These reactions expand the range of possible derivatives obtainable from this compound.

Sulfoxide-Mediated Reactivity and Redox Transformations

The sulfoxide group imparts chirality to the molecule (if the two substituents on the sulfur are different, which is the case here with the thiomorpholine ring and the oxygen atom) and provides a reactive center for various transformations, including reduction, rearrangement, and coordination to metals.

The sulfoxide can be reduced to the corresponding sulfide (B99878), 4-(prop-2-yn-1-yl)thiomorpholine. A variety of reducing agents can accomplish this transformation. For a chiral sulfoxide, the use of specific reagents can potentially lead to a stereoselective reduction, which is of significant interest in asymmetric synthesis. However, without specific experimental data for this compound, the stereoselectivity remains speculative.

Common reagents for sulfoxide reduction include:

Oxalyl chloride or trifluoroacetic anhydride (B1165640) in the presence of a nucleophile.

Titanium-based reagents.

Samarium iodide.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.org In the presence of an activating agent, such as acetic anhydride, the sulfoxide can rearrange to form an α-acyloxythioether. wikipedia.org For this compound, the Pummerer rearrangement would likely involve the hydrogens on the carbon atoms of the thiomorpholine ring adjacent to the sulfur atom. This reaction proceeds through a thionium (B1214772) ion intermediate and allows for the introduction of a nucleophile at the α-carbon. The general mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form the thionium ion, which is then trapped by a nucleophile. wikipedia.org

Chiral sulfoxides are known to act as effective ligands in a variety of metal-catalyzed asymmetric reactions. The sulfur and oxygen atoms of the sulfoxide group can coordinate to a metal center, and the chirality at the sulfur atom can induce enantioselectivity in the catalyzed transformation. Given that this compound is a chiral molecule, it has the potential to be explored as a chiral ligand in asymmetric catalysis. The specific applications would depend on the nature of the metal and the reaction being catalyzed, with potential areas including asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Nitrogen-Centered Reactivity and Derivatives

The nitrogen atom in the this compound molecule is a tertiary amine, which characteristically exhibits nucleophilic and basic properties. The lone pair of electrons on the nitrogen is available to react with various electrophiles, leading to a range of nitrogen-centered derivatives. The presence of the adjacent sulfoxide group may exert a modest influence on the nitrogen's reactivity through steric hindrance and electronic effects.

Quaternization Reactions:

The tertiary amine functionality readily undergoes quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. For instance, reaction with an alkyl halide (R-X) would yield the corresponding N-alkylated quaternary ammonium salt. This reaction is a standard transformation for tertiary amines.

Table 1: Predicted Quaternization Reactions of this compound

| Reactant | Product |

|---|---|

| Methyl Iodide (CH₃I) | 4-(Prop-2-yn-1-yl)-4-methylthiomorpholinium-1-oxide iodide |

| Ethyl Bromide (C₂H₅Br) | 4-Ethyl-4-(prop-2-yn-1-yl)thiomorpholinium-1-oxide bromide |

N-Oxide Formation:

Further oxidation of the tertiary amine nitrogen with a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would lead to the formation of a tertiary amine N-oxide. This transformation would result in a molecule containing both a sulfoxide and an N-oxide moiety. The relative reactivity of the sulfur and nitrogen atoms towards oxidation would depend on the specific oxidant and reaction conditions used.

Coordination Chemistry:

The lone pair on the nitrogen atom allows it to act as a ligand in coordination complexes with various metal ions. The formation of such complexes would depend on the nature of the metal center and the steric accessibility of the nitrogen atom.

Stereochemical Dynamics and Epimerization Studies of the Sulfoxide Moiety

The stereochemistry of this compound is a complex and important aspect of its molecular structure, primarily influenced by the stereogenic sulfur center of the sulfoxide and the conformational dynamics of the six-membered thiomorpholine ring.

Conformational Analysis:

Based on studies of related six-membered heterocyclic rings, the thiomorpholine 1-oxide ring is expected to adopt a chair conformation as its most stable arrangement. mdpi.com In this conformation, substituents on the ring can occupy either axial or equatorial positions. For this compound, this leads to two primary considerations: the orientation of the N-(prop-2-yn-1-yl) group and the orientation of the sulfoxide oxygen.

N-(Prop-2-yn-1-yl) Group Conformation: The propargyl group on the nitrogen atom can exist in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions.

Sulfoxide Oxygen Conformation: The oxygen atom of the sulfoxide group can also be oriented in either an axial or equatorial position. This results in the possibility of two diastereomers, often referred to as cis and trans isomers, depending on the relationship between the sulfoxide oxygen and other substituents or the ring itself. The relative stability of the axial versus equatorial sulfoxide is influenced by a variety of factors, including steric and electronic effects.

Epimerization of the Sulfoxide:

The sulfoxide group is a stereocenter, and as such, it can undergo epimerization, which is the inversion of configuration at the sulfur atom. This process would interconvert the diastereomers with axial and equatorial sulfoxide oxygens. Epimerization of sulfoxides can be induced by thermal or chemical means.

Thermal Epimerization: Heating sulfoxides can provide sufficient energy to overcome the barrier to inversion at the sulfur atom, leading to an equilibrium mixture of the diastereomers. The position of this equilibrium is determined by the relative thermodynamic stabilities of the two isomers.

Acid-Catalyzed Epimerization: In the presence of acid, the sulfoxide oxygen can be protonated, which can facilitate the inversion of configuration at the sulfur center.

While specific epimerization studies on this compound have not been reported, studies on analogous cyclic sulfoxides, such as those in methionine-containing cyclic peptides, have demonstrated that epimerization at the sulfur atom is a feasible process. nih.govrsc.org The rate and equilibrium of this process would be dependent on factors such as temperature, solvent, and the presence of catalysts.

Table 2: Potential Diastereomers of this compound

| Diastereomer | N-(Prop-2-yn-1-yl) Orientation | Sulfoxide Oxygen Orientation |

|---|---|---|

| Diastereomer A | Equatorial | Axial |

| Diastereomer B | Equatorial | Equatorial |

| Diastereomer C | Axial | Axial |

The interconversion between these diastereomers would be governed by the dynamics of both ring inversion and sulfoxide epimerization. Detailed experimental and computational studies would be necessary to fully elucidate the complex stereochemical landscape of this molecule.

Exploration of 4 Prop 2 Yn 1 Yl Thiomorpholine 1 Oxide in Advanced Chemical Systems and Materials

Coordination Chemistry and Ligand Design for Transition Metal Catalysis.rsc.orguniurb.it

The presence of both a sulfoxide (B87167) and a propargyl group suggests that 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide can serve as a versatile ligand in transition metal catalysis. The combination of a chiral center at the sulfur atom and the reactive alkyne moiety offers multiple avenues for its application in designing sophisticated catalytic systems.

Chiral Sulfoxide Ligands in Asymmetric Catalysis.

Chiral sulfoxides are a well-established class of ligands in asymmetric catalysis, valued for their ability to induce stereoselectivity in a variety of chemical transformations. researchgate.net The stereogenic sulfur center in 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide can effectively create a chiral environment around a metal center, influencing the stereochemical outcome of catalytic reactions. The efficacy of chiral sulfoxide ligands is often attributed to the steric bulk and electronic properties of the substituents on the sulfur atom. In this case, the thiomorpholine (B91149) ring and the propargyl group would play a crucial role in defining the ligand's steric and electronic profile.

The application of chiral sulfoxide ligands spans a range of transition metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The performance of these ligands is often evaluated by the enantiomeric excess (ee) of the product, with higher values indicating greater stereocontrol. While specific data for this compound is not available, a hypothetical comparison with other chiral sulfoxide ligands in a representative asymmetric reaction is presented in Table 1.

Table 1: Hypothetical Enantioselectivity of Chiral Sulfoxide Ligands in a Representative Asymmetric Reaction

| Ligand | Metal Catalyst | Reaction Type | Hypothetical Enantiomeric Excess (ee %) |

|---|---|---|---|

| (R)-Methyl p-tolyl sulfoxide | Palladium(II) | Asymmetric Hydrogenation | 85 |

| (S)-Phenyl vinyl sulfoxide | Rhodium(I) | Asymmetric Hydrosilylation | 92 |

| This compound | Ruthenium(II) | Asymmetric Transfer Hydrogenation | Estimated 88-95 |

Chelation and Coordination Modes with Metal Centers.

The coordination of this compound to a metal center can occur through several modes, offering flexibility in ligand design. The sulfoxide group can coordinate through either the sulfur or the oxygen atom, with the choice often depending on the nature of the metal center (hard or soft acid-base principles) and steric factors. The nitrogen atom of the thiomorpholine ring provides another potential coordination site, allowing for bidentate chelation (N,S or N,O). Furthermore, the terminal alkyne can interact with the metal center through π-coordination. This multi-dentate character enhances the stability of the resulting metal complexes.

The coordination of propargyl-containing ligands to transition metals is a subject of considerable interest. researchgate.net The alkyne moiety can participate in various catalytic cycles, including insertions and cycloadditions. The interplay between the chiral sulfoxide and the reactive alkyne within the same ligand could lead to novel catalytic activities and selectivities. Table 2 provides a summary of potential coordination modes and their implications for catalysis.

Table 2: Potential Coordination Modes of this compound and Their Catalytic Implications

| Coordination Mode | Coordinating Atoms | Potential Catalytic Applications |

|---|---|---|

| Monodentate | S or O of sulfoxide | Reactions where ligand lability is important |

| Bidentate Chelate | N, S or N, O | Asymmetric catalysis requiring a rigid chiral environment |

| Bridging | S and O, or N and S/O | Formation of multinuclear metal complexes with unique catalytic properties |

| π-Coordination | C≡C of alkyne | Alkyne functionalization and polymerization reactions |

Integration into Functional Polymers and Supramolecular Assemblies.fu-berlin.de

The presence of a polymerizable alkyne group makes this compound a valuable monomer for the synthesis of functional polymers. The resulting polymers, bearing chiral sulfoxide moieties, are expected to exhibit interesting properties and find applications in areas such as responsive materials and self-assembled systems.

Synthesis of Polymeric Materials via Alkyne Polymerization.

The terminal alkyne of this compound can undergo polymerization through various methods, including transition metal-catalyzed polymerization and radical polymerization. numberanalytics.comnumberanalytics.com Rhodium and palladium catalysts are commonly employed for the polymerization of terminal alkynes, leading to the formation of conjugated polymers with interesting optical and electronic properties. The polymerization of this monomer would result in a polymer with pendant thiomorpholine 1-oxide groups, which would impart chirality and hydrophilicity to the polymer backbone.

The properties of the resulting polymer, such as molecular weight, polydispersity, and solubility, would depend on the polymerization conditions. Table 3 outlines potential polymerization methods and the expected properties of the resulting polymers.

Table 3: Potential Polymerization Methods for this compound and Expected Polymer Properties

| Polymerization Method | Typical Catalyst | Expected Polymer Backbone | Anticipated Properties |

|---|---|---|---|

| Transition Metal-Catalyzed Polymerization | Rh(I) or Pd(II) complexes | Polyacetylene | Conjugated, potentially chiroptical properties |

| Radical Polymerization | AIBN, Benzoyl peroxide | Vinyl-type polymer | Non-conjugated, potentially water-soluble |

| Click Chemistry (with diazides) | Copper(I) | Triazole-containing polymer | Step-growth polymer with tunable properties |

Design of Self-Assembled Structures and Responsive Materials.fu-berlin.de

Polymers containing sulfoxide groups are known to exhibit stimuli-responsive behavior, particularly in response to changes in temperature and oxidation state. researchgate.netrsc.org The hydrophilic nature of the sulfoxide group can lead to the formation of self-assembled structures, such as micelles or vesicles, in aqueous solutions. The chirality of the sulfoxide in polymers derived from this compound could further influence the morphology of these self-assembled structures, potentially leading to the formation of helical or other complex architectures.

The oxidation of the sulfoxide to a sulfone would increase the hydrophobicity of the polymer, potentially triggering a change in the self-assembled structure. This redox-responsiveness could be exploited in the design of smart materials for various applications. The critical aggregation concentration (CAC) is a key parameter in the study of self-assembling systems, and it is expected that polymers of this compound would exhibit CAC values that are dependent on their molecular weight and the nature of the surrounding medium.

Mechanistic Studies of this compound in Chemical Sensors and Probes (Mechanism-focused, not specific application for detection of analytes or human diagnostics).azoulaygroup.org

The combination of a terminal alkyne and a sulfoxide group in this compound suggests its potential utility in the development of chemical sensors and probes. The sensing mechanism would likely involve a chemical reaction at one or both of these functional groups, leading to a detectable change in a physical property, such as fluorescence or color.

From a mechanistic standpoint, the terminal alkyne can participate in a variety of reactions that are suitable for sensing applications. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction that can be used to link the sensor molecule to a reporter group. The presence of a specific analyte could either catalyze or inhibit this reaction, providing a basis for a sensing mechanism.

The sulfoxide group can also play a role in the sensing mechanism. nih.gov For example, the coordination of a metal ion to the sulfoxide could modulate the reactivity of the alkyne or influence the photophysical properties of a nearby fluorophore. Alternatively, the oxidation or reduction of the sulfoxide could be the primary sensing event, leading to a change in the electronic properties of the molecule. A hypothetical sensing mechanism could involve the analyte-triggered cyclization of the propargyl group with the sulfoxide oxygen, leading to a new heterocyclic system with distinct spectroscopic properties. The study of the kinetics and intermediates of such reactions would be crucial for understanding the sensing mechanism and optimizing the sensor's performance.

Methodological Innovations in the Study of 4 Prop 2 Yn 1 Yl Thiomorpholine 1 Oxide

Microfluidic and Flow Chemistry Applications for Enhanced Synthesis and Reaction Screening

Continuous-flow chemistry and microfluidic systems have emerged as powerful alternatives to traditional batch synthesis, offering significant advantages in safety, efficiency, and scalability for the synthesis of heterocyclic compounds. researchgate.netsciforum.netorganic-chemistry.org These techniques are particularly well-suited for the preparation of thiomorpholine (B91149) derivatives and the subsequent controlled oxidation to the target sulfoxide (B87167).

The synthesis of the thiomorpholine core, for instance, has been successfully demonstrated in a telescoped continuous-flow format. mdpi.comnih.govresearchgate.net A key step, such as a photochemical thiol-ene reaction, can be performed under highly concentrated conditions, leading to a key intermediate which is then cyclized in a subsequent flow module without isolation. mdpi.comresearchgate.net This approach minimizes the handling of potentially hazardous intermediates and allows for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for optimizing yield and minimizing byproduct formation. researchgate.netresearchgate.net

For the specific synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide, a flow chemistry setup could be envisioned in two primary stages:

N-propargylation: The propargyl group can be introduced onto the thiomorpholine nitrogen. A flow reactor could facilitate this alkylation with superior heat and mass transfer, potentially leading to cleaner reactions and higher yields compared to batch methods.

Selective Oxidation: The subsequent oxidation of the sulfide (B99878) to the sulfoxide is a critical step where selectivity is paramount to avoid over-oxidation to the corresponding sulfone. Flow reactors enable the precise dosing of an oxidizing agent (e.g., hydrogen peroxide) and rapid quenching of the reaction, which are key to maximizing the yield of the desired sulfoxide. acsgcipr.org

Furthermore, microfluidic platforms are invaluable for high-throughput reaction screening. By integrating microreactors with online analytical techniques, a vast array of catalysts, oxidants, solvents, and temperature profiles for the sulfoxidation step can be rapidly evaluated. This allows for the efficient identification of optimal conditions for the synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide with high selectivity and yield.

Table 1: Advantages of Flow Chemistry in Thiomorpholine Synthesis

| Feature | Advantage in Synthesis | Reference |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous reagents and intermediates at any given time. | taltech.ee |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to improved selectivity. | researchgate.net |

| Rapid Optimization | Allows for high-throughput screening of reaction conditions. | researchgate.net |

| Scalability | Processes developed on a lab scale can be more easily and reliably scaled up. | organic-chemistry.org |

| Telescoped Reactions | Multi-step syntheses can be performed continuously without intermediate isolation, improving efficiency. | mdpi.comnih.gov |

Mechanochemical Approaches to Synthesis and Solid-State Reactions

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to solvent-based synthesis. youtube.com This solid-state approach, typically performed in a ball mill, can accelerate reactions and yield products that may be difficult to obtain from solution-phase chemistry. nih.govrsc.org For this compound, mechanochemistry could be applied to both the formation of the C-N bond and the oxidation of the sulfur atom.

The synthesis of propargylamines via a three-component (A³) coupling of an aldehyde, an alkyne, and an amine has been successfully demonstrated under solvent-free ball-milling conditions. rsc.orgtandfonline.com This suggests that the N-propargylation of thiomorpholine could be achieved mechanochemically, potentially using paraformaldehyde and thiomorpholine in the presence of a suitable catalyst, thus forming the precursor sulfide in a rapid, solvent-free manner.

More significantly, the direct oxidation of sulfides to sulfoxides under mechanochemical conditions has been investigated. whiterose.ac.uk Research has shown that various oxidizing agents can be used in a solid-state reaction to achieve this transformation. While some common oxidants were found to be unreactive, these preliminary studies highlight the potential for high selectivity and the exploration of novel reaction pathways. whiterose.ac.uk Notably, asymmetric induction was observed during the mechanochemical oxidation of a model sulfide in the presence of a chiral additive, suggesting a pathway for the enantioselective synthesis of chiral sulfoxides like this compound. whiterose.ac.uk

Table 2: Mechanochemical Oxidation of Methyl Phenyl Sulfide

| Oxidizing Agent | Additive/Catalyst | Outcome | Reference |

|---|---|---|---|

| Sodium metaperiodate | N/A | No reaction observed | whiterose.ac.uk |

| (-)-(8,8-dichlorocamphorylsulfonyl)oxaziridine | N/A | No reaction observed | whiterose.ac.uk |

| Hydrogen Peroxide | Tungstic phosphoric acid | Interesting selectivity noted | whiterose.ac.uk |

| Hydrogen Peroxide | d-camphorsulfonic acid | Asymmetric induction observed | whiterose.ac.uk |

| Hydrogen Peroxide | beta-cyclodextrin | Asymmetric induction observed | whiterose.ac.uk |

These findings indicate that mechanochemistry is a promising frontier for the green and potentially stereoselective synthesis of this target compound.

Advanced Separation Techniques for Enantiomers and Diastereomers of Thiomorpholine 1-oxide Derivatives

The sulfur atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The biological activity and chemical reactivity of these enantiomers can differ significantly, making their separation and analysis crucial. illinois.edu Advanced separation techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are essential for resolving such chiral sulfoxides. researchgate.net

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, vancomycin (B549263), and ristocetin (B1679390) A, have proven highly effective for the separation of a wide range of chiral sulfoxide enantiomers. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase—whether normal-phase, reversed-phase, or polar organic—plays a critical role in achieving optimal resolution. nih.gov

Studies on a set of 42 chiral compounds containing stereogenic sulfur, including 31 chiral sulfoxides, demonstrated that teicoplanin and its aglycone (TAG) CSPs were particularly effective, resolving 35 and 33 of the compounds, respectively. nih.gov The normal-phase mode was generally the most successful. A consistent elution order was often observed, for example, with the (S)-(+)-sulfoxide enantiomer being the less retained on teicoplanin and TAG CSPs, while the (R)-(-)-enantiomer was less retained on ristocetin A and vancomycin columns, showing the complementarity of these phases. nih.gov

Beyond HPLC, other advanced techniques like supercritical fluid chromatography (SFC) offer faster separations and are considered a greener alternative due to the use of supercritical CO₂ as the main mobile phase component. SFC has been successfully used for the facile separation of methionine sulfoxide diastereomers, achieving purities exceeding 99%, highlighting its potential for separating thiomorpholine 1-oxide derivatives.

Table 3: Efficacy of Chiral Stationary Phases (CSPs) for Chiral Sulfoxide Separation

| Chiral Stationary Phase (CSP) | Separation Mode | Effectiveness | Elution Order Consistency | Reference |

|---|---|---|---|---|

| Teicoplanin | Normal-phase, Reversed-phase | Highly effective (resolved 35 of 42 compounds) | Consistent: (S)-(+) enantiomer elutes first | nih.gov |

| Teicoplanin Aglycone (TAG) | Normal-phase, Reversed-phase | Very effective (resolved 33 of 42 compounds) | Consistent: (S)-(+) enantiomer elutes first | nih.gov |

| Ristocetin A | Normal-phase, Reversed-phase | Effective (resolved >27 of 42 compounds) | Complementary: (R)-(-) enantiomer elutes first | nih.gov |

| Vancomycin | Normal-phase, Reversed-phase | Effective (resolved >27 of 42 compounds) | Complementary: (R)-(-) enantiomer elutes first | nih.gov |

These advanced separation methodologies are indispensable for accessing enantiomerically pure this compound, enabling further stereospecific studies of its chemical and biological properties.

Future Research Horizons and Cross Disciplinary Perspectives for 4 Prop 2 Yn 1 Yl Thiomorpholine 1 Oxide

Development of Novel Synthetic Pathways and Analogues with Tunable Properties

Future research into 4-(Prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide will likely prioritize the development of more efficient, stereoselective, and scalable synthetic routes. The conventional approach would involve the N-alkylation of thiomorpholine (B91149) with a propargyl halide, followed by controlled oxidation of the sulfide (B99878) to the sulfoxide (B87167). However, significant advancements can be envisioned.

Novel Synthetic Pathways: Green and sustainable methods, such as continuous flow processes and photocatalysis, are promising alternatives to traditional batch syntheses of the thiomorpholine core. nih.govorganic-chemistry.orgacs.org For instance, a telescoped continuous flow procedure has been developed for the synthesis of the parent thiomorpholine from inexpensive starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride, which minimizes the handling of hazardous intermediates. nih.gov Adapting such flow chemistry techniques for the N-propargylation and subsequent oxidation steps could offer enhanced safety, control, and scalability.

The critical oxidation step from the sulfide to the sulfoxide presents an opportunity for innovation. While common oxidants like hydrogen peroxide are effective, achieving high selectivity to avoid the formation of the corresponding sulfone (1,1-dioxide) is crucial. wikipedia.org Future research could focus on enantioselective oxidation methods, using chiral catalysts or biocatalytic approaches, to produce specific enantiomers of the sulfoxide. wikipedia.org The sulfur atom in the sulfoxide group is a chiral center, making the molecule optically active, a property of immense importance in pharmaceutical and materials science. wikipedia.org

Analogues with Tunable Properties: The structure of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is ripe for modification to create a library of analogues with finely tuned properties. The tunability of these analogues can be explored by modifying three key positions: the N-substituent, the thiomorpholine ring, and the oxidation state of the sulfur atom. The propargyl group itself is a versatile handle for further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the attachment of a wide range of functionalities. researchgate.net

Properties such as solubility, hydrophilicity, and biocompatibility can be systematically adjusted. For example, oxidation of the sulfur atom from a sulfide to a sulfoxide significantly increases the polarity and water solubility of thiomorpholine-containing polymers. mdpi.com This principle can be applied to small molecules as well, allowing for the modulation of their physicochemical profiles for specific applications.

| Modification Site | Potential Modification | Anticipated Effect on Properties | Potential Application |

|---|---|---|---|

| N-Substituent (Alkyne) | CuAAC with azido-functionalized polymers, fluorophores, or biomolecules. | Covalent attachment to surfaces or larger molecules; introduction of fluorescent or biological targeting capabilities. | Surface functionalization, bioconjugation, chemical probes. |

| Thiomorpholine Ring | Introduction of substituents (e.g., alkyl, aryl groups) on the carbon backbone. | Alters steric hindrance, conformation, and lipophilicity. | Development of enzyme inhibitors or receptor ligands with improved binding affinity. |

| Sulfur Oxidation State | Reduction to sulfide or oxidation to sulfone. | Modulates polarity, hydrogen bonding capacity, and geometric structure (sulfone is achiral). | Switchable materials, prodrug design, fine-tuning of solubility. |

| Sulfoxide Chirality | Enantioselective synthesis to yield (R)- or (S)-sulfoxide. | Creates specific stereoisomers for interaction with chiral environments. | Asymmetric catalysis, chiral recognition, stereospecific drugs. |

Integration into Advanced Chemosensing Platforms (with a theoretical and mechanistic focus)

The dual functionality of this compound—possessing both a versatile "click" handle and a polar recognition motif—makes it an excellent candidate for the development of advanced chemosensors. Future research can focus on integrating this molecule into various sensing platforms, with a strong emphasis on understanding the underlying detection mechanisms.

Theoretical Framework for Chemosensing: The terminal alkyne group serves as an anchor for immobilizing the molecule onto sensor surfaces, such as gold nanoparticles, graphene oxide sheets, or functionalized polymers, via CuAAC reactions. researchgate.net Once tethered, the thiomorpholine 1-oxide moiety can act as the analyte recognition site. The sensing mechanism would theoretically rely on the interaction between the target analyte and the polar sulfoxide group or the lone pair of electrons on the nitrogen atom.

This interaction could perturb the electronic environment of the sensor assembly, leading to a detectable signal. For instance, if a fluorophore is incorporated into the system, analyte binding could lead to a change in fluorescence intensity (quenching or enhancement) through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Alternatively, on an electrochemical platform, the binding event could alter the capacitance or impedance at the electrode surface.

Mechanistic Focus: The sulfoxide oxygen is a strong hydrogen bond acceptor, making it a potential recognition site for hydrogen bond donors, such as phenols, carboxylic acids, or certain anions. Furthermore, the sulfur atom and the adjacent nitrogen could coordinate with metal ions. The selectivity of the sensor could be tuned by creating analogues with different steric and electronic properties around the thiomorpholine ring.

| Target Analyte Class | Proposed Recognition Site | Potential Transduction Mechanism | Sensing Platform |

|---|---|---|---|

| Metal Cations (e.g., Cu²⁺, Hg²⁺) | Cooperative binding involving the sulfoxide oxygen and ring nitrogen. | Fluorescence quenching of a tethered fluorophore; Electrochemical signal change. | Functionalized nanoparticles, modified electrodes. |

| Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding to N-H (if protonated) or interaction with the sulfoxide dipole. | Colorimetric change with a suitable indicator; Displacement of a fluorescent reporter. | Organic/inorganic hybrid materials. |

| Neutral Molecules (e.g., phenols) | Hydrogen bonding with the sulfoxide oxygen. | Alteration of the absorption or emission spectrum of a conjugated chromophore. | Functionalized polymers. |

| Reactive Oxygen Species (ROS) | Oxidation of the sulfoxide to a sulfone or reduction to a sulfide. | Irreversible "turn-on" or "turn-off" fluorescence response. | Probes for cellular imaging. |

Contributions to Fundamental Organic Reaction Mechanism Understanding Involving Thiomorpholine 1-oxides

The unique structural constraints of this compound make it an excellent model system for studying the fundamental reaction mechanisms of cyclic sulfoxides. researchgate.netnih.gov The rigid ring structure, compared to acyclic sulfoxides, can provide valuable insights into the stereoelectronic requirements of various classical and novel sulfoxide reactions.

Probing Reaction Stereochemistry: The chirality at the sulfur center is a key feature. wikipedia.org Future studies could use this compound to investigate the stereochemical outcome of reactions such as the Pummerer rearrangement or sulfoxide-to-sulfide deoxygenation. The fixed conformation of the six-membered ring can influence the accessibility of reagents to the sulfur center and the stability of reaction intermediates, potentially leading to different stereoselectivities compared to flexible, open-chain analogues.

Exploring Novel Reactivity: The interaction between the N-propargyl group and the sulfoxide functionality could lead to novel intramolecular reactions or rearrangements. For example, under certain conditions, the alkyne could potentially participate in cyclization reactions involving the sulfoxide group or other parts of the molecule. Furthermore, this compound could be used to study sulfoxide transfer reactions, where the sulfoxide oxygen is transferred to another substrate. nih.gov Isotopic labeling experiments using ¹⁸O-labeled this compound could definitively trace the oxygen atom's path, providing crucial evidence for proposed intermediates like oxodisulfonium dications. nih.gov

| Reaction Type | Mechanistic Question to Address | Experimental Approach |

|---|---|---|

| Pummerer Rearrangement | How does the cyclic structure affect the formation and fate of the ylide intermediate? | Analysis of product distribution and stereochemistry; Trapping of intermediates. |

| Thermal Elimination (Ei) | Does the thiomorpholine ring structure facilitate or inhibit the syn-elimination pathway? | Kinetic studies at various temperatures; Deuterium labeling to probe the transition state. |

| Asymmetric Synthesis | Can the sulfoxide act as a chiral auxiliary to direct reactions on a tethered substrate? | Attach a prochiral moiety via the alkyne and perform diastereoselective reactions. |

| Oxygen Atom Transfer | What is the reversibility and stereochemical course of oxygen exchange with other sulfides? nih.gov | Reaction with ¹⁸O-labeled sulfoxides or sulfides and analysis by mass spectrometry. |

Advancements in Green and Sustainable Chemistry Initiatives for Thiomorpholine Derivatives

The principles of green and sustainable chemistry are becoming increasingly important in chemical synthesis. Future research on this compound and related derivatives should focus on developing environmentally benign synthetic protocols that minimize waste, reduce energy consumption, and utilize safer reagents.

Sustainable Synthetic Routes: A key area for improvement is the synthesis of the core thiomorpholine heterocycle. Traditional methods can involve hazardous reagents and produce significant waste. nih.gov The development of catalytic, one-pot, or flow-based syntheses from renewable starting materials would represent a major step forward. organic-chemistry.orgacs.org For example, photocatalytic methods that can be performed under mild conditions are highly desirable. organic-chemistry.org